molecular formula C9H11ClO4S B6258068 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride CAS No. 167018-52-2

2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B6258068
CAS No.: 167018-52-2
M. Wt: 250.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,4-dimethoxy-3-methylbenzene. The process begins with the reaction of 2,4-dimethoxy-3-methylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness allows for specific applications in the synthesis of complex organic molecules and the modification of biomolecules .

Properties

CAS No.

167018-52-2

Molecular Formula

C9H11ClO4S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.